REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C@H:2]([CH3:4])[OH:3].I[CH2:10][CH2:11][CH2:12][CH3:13]>CCOCC>[CH2:7]([O:6][C:1](=[O:5])[CH:2]([O:3][CH2:10][CH2:11][CH2:12][CH3:13])[CH3:4])[CH3:8]
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)C)(=O)OCC
|
Name
|
|
Quantity
|
107.3 g
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
freshly synthesized Ag2O was added in 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
ether was evaporated
|
Type
|
WASH
|
Details
|
The residue was washed with 100 ml of an aqueous 5% KOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
DISTILLATION
|
Details
|
subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
The fractions at 110° C./54 mmHg were collected
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)OCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |